

Investigating the Pharmacokinetics of BOLD-100: A Technical Guide

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Compound of Interest

Compound Name: *BOLD-100*

Cat. No.: *B13650537*

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Introduction

BOLD-100, a first-in-class ruthenium-based small molecule therapeutic, is currently under clinical investigation for the treatment of various advanced solid tumors. Its unique mechanism of action, which involves the induction of the unfolded protein response (UPR) and the generation of reactive oxygen species (ROS), has shown promise in overcoming cancer cell resistance to conventional therapies. A thorough understanding of the pharmacokinetic profile of **BOLD-100** is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data for **BOLD-100**, details of the experimental protocols used for its analysis, and visualizations of its mechanistic pathways and analytical workflows.

Human Pharmacokinetics

The first-in-human phase I clinical trial of IT-139 (an earlier designation for **BOLD-100**) provided initial insights into its pharmacokinetic profile in patients with advanced solid tumors. The study, registered under the identifier NCT01415297, established the safety, tolerability, and

maximum tolerated dose (MTD) of **BOLD-100**, while also evaluating its pharmacokinetic parameters as a secondary objective.

Summary of Human Pharmacokinetic Parameters

The pharmacokinetic analysis from the phase I study of IT-139 revealed that the drug exhibits first-order linear pharmacokinetics across the evaluated dose range. The key pharmacokinetic parameters are summarized in the table below.

Parameter	Mean Value	Unit
Half-life ($t_{1/2}$)	113	hours
Total Clearance (CL _{total})	164	mL/hour
Volume of Distribution (V _{d/ss})	23.7	L
Urinary Excretion	1.14	% of administered dose

Table 1: Summary of Mean Pharmacokinetic Parameters of IT-139 in Humans

The pharmacokinetic parameters of IT-139 were found to increase proportionally with the administered dose, indicating a linear relationship. The long half-life of 113 hours suggests a prolonged exposure of the body to the drug. The low urinary excretion of only 1.14% of the administered dose indicates that renal clearance is not the primary route of elimination for **BOLD-100**.

Ongoing phase 1b/2a clinical trials (NCT04421820) are further evaluating the pharmacokinetics of **BOLD-100** in combination with FOLFOX chemotherapy in patients with advanced gastrointestinal cancers.^[1] While detailed pharmacokinetic and pharmacodynamic data from this trial are anticipated, they have been described as "forthcoming" in recent conference presentations.^[1]

Preclinical Pharmacokinetics

Preclinical studies in animal models have provided valuable information on the biodistribution of **BOLD-100**. A study utilizing radiolabeled [¹⁰³Ru]**BOLD-100** in BALB/c mice bearing CT26 colon carcinoma allografts offered insights into the tissue distribution of the compound.

Biodistribution in Mice

The biodistribution of [103Ru]**BOLD-100** was assessed at various time points following intravenous administration. The results provide a semi-quantitative overview of the accumulation of the drug in different organs and the tumor.

Organ/Tissue	% Injected Dose per Gram (%ID/g) at 1h	% Injected Dose per Gram (%ID/g) at 24h	% Injected Dose per Gram (%ID/g) at 72h
Blood	5.8 ± 0.7	3.1 ± 0.4	1.5 ± 0.2
Heart	1.5 ± 0.2	0.8 ± 0.1	0.4 ± 0.1
Lungs	4.2 ± 0.5	2.1 ± 0.3	1.0 ± 0.1
Liver	10.2 ± 1.2	6.5 ± 0.8	3.2 ± 0.4
Spleen	3.5 ± 0.4	2.8 ± 0.3	1.8 ± 0.2
Kidneys	8.5 ± 1.0	4.2 ± 0.5	2.0 ± 0.2
Stomach	1.2 ± 0.2	0.6 ± 0.1	0.3 ± 0.0
Intestines	2.8 ± 0.3	1.5 ± 0.2	0.8 ± 0.1
Muscle	1.0 ± 0.1	0.5 ± 0.1	0.3 ± 0.0
Bone	1.8 ± 0.2	1.2 ± 0.1	0.7 ± 0.1
Tumor	3.2 ± 0.4	2.5 ± 0.3	1.5 ± 0.2

Table 2: Biodistribution of [103Ru]**BOLD-100** in CT26 Tumor-Bearing Mice (Data presented as mean ± SD)

The data indicates that **BOLD-100** distributes to various organs, with the highest initial concentrations observed in the liver, kidneys, and blood. The tumor accumulation, while present, is not as high as in some of the major organs. The levels of **BOLD-100** in all tissues, including the tumor, decreased over the 72-hour period.

Experimental Protocols

The quantitative analysis of **BOLD-100** in biological matrices is crucial for pharmacokinetic studies. Due to its ruthenium core, specialized analytical techniques are required. The following sections describe the methodologies typically employed for the bioanalysis of ruthenium-based compounds like **BOLD-100**.

Bioanalytical Methods

1. Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

ICP-MS is a highly sensitive and robust technique for the quantification of elemental ruthenium in biological samples. This method allows for the determination of the total ruthenium concentration, providing a measure of the overall drug exposure.

Sample Preparation for ICP-MS:

- **Digestion:** Biological matrices such as plasma, blood, or tissue homogenates are typically digested using strong acids (e.g., nitric acid, perchloric acid) and heat to break down the organic components and bring the ruthenium into a solution suitable for ICP-MS analysis. Microwave-assisted digestion is often employed to expedite this process and ensure complete sample decomposition.
- **Dilution:** The digested sample is then diluted with deionized water to an appropriate concentration range for the ICP-MS instrument.
- **Internal Standard:** An internal standard, such as an element with similar ionization properties to ruthenium but not present in the sample (e.g., rhodium), is added to correct for instrumental drift and matrix effects.

ICP-MS Analysis:

- The prepared sample is introduced into the ICP-MS instrument, where it is nebulized and transported into an argon plasma.
- The high temperature of the plasma atomizes and ionizes the ruthenium atoms.
- The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

- The detector measures the abundance of the ruthenium isotopes, allowing for precise quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers the advantage of being able to quantify the parent drug molecule (**BOLD-100**) and its potential metabolites separately. This provides more detailed information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation for LC-MS/MS:

- **Protein Precipitation:** For plasma or serum samples, proteins are typically precipitated by adding an organic solvent (e.g., acetonitrile, methanol). This step removes the majority of proteins, which can interfere with the analysis.
- **Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):** Further cleanup and concentration of the analyte may be achieved using SPE or LLE. These techniques help to remove interfering substances and improve the sensitivity of the assay.
- **Reconstitution:** The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

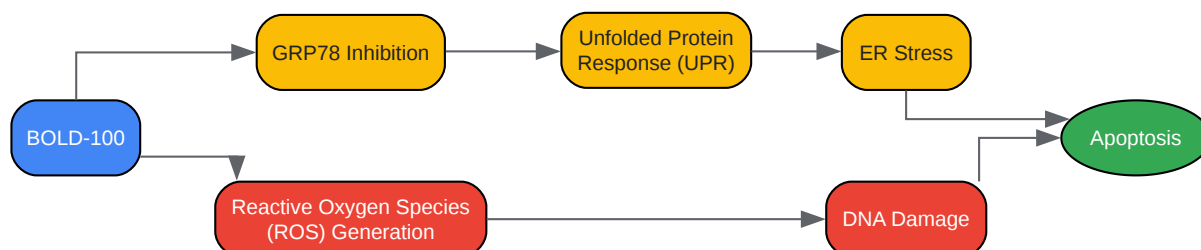
LC-MS/MS Analysis:

- The prepared sample is injected into a liquid chromatograph, where **BOLD-100** and its metabolites are separated from other components of the sample on a chromatographic column.
- The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI).
- In the tandem mass spectrometer, the parent ion of **BOLD-100** is selected and fragmented. Specific fragment ions are then monitored for quantification, providing high selectivity and reducing background noise.

Signaling Pathways and Workflows

BOLD-100 Mechanism of Action

BOLD-100 exerts its anticancer effects through a multi-pronged mechanism of action, primarily centered on inducing cellular stress. The following diagram illustrates the key signaling pathways involved.

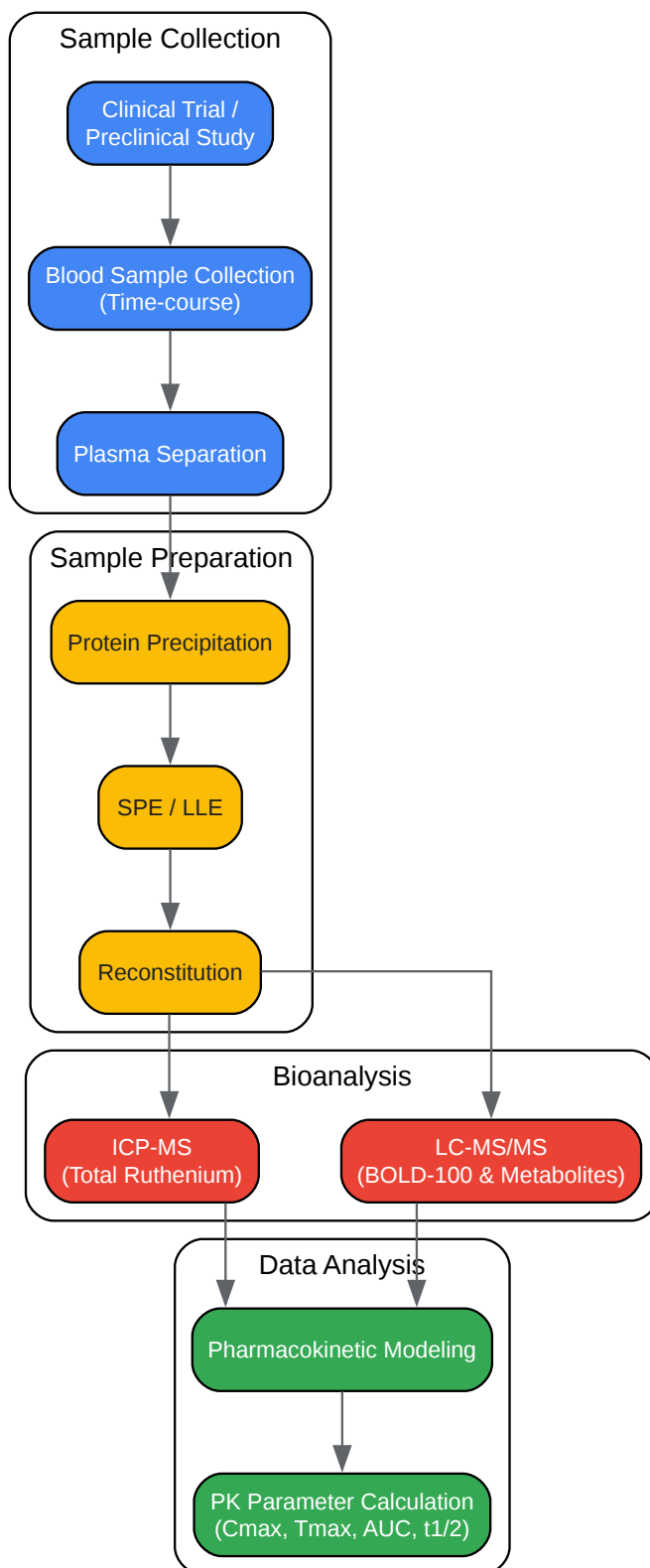


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Caption: **BOLD-100**'s dual mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for the pharmacokinetic analysis of **BOLD-100** in clinical or preclinical studies.



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Caption: Workflow for **BOLD-100** pharmacokinetic analysis.

Conclusion

The investigation into the pharmacokinetics of **BOLD-100** is an ongoing and critical aspect of its clinical development. The initial phase I data has provided a foundational understanding of its behavior in humans, revealing a long half-life and linear pharmacokinetics. Preclinical studies have further elucidated its distribution profile in vivo. The analytical methodologies, primarily ICP-MS and LC-MS/MS, are well-established for the quantification of ruthenium-based compounds and provide the necessary tools for comprehensive pharmacokinetic characterization. As more data emerges from the ongoing clinical trials, a more detailed and complete picture of **BOLD-100**'s pharmacokinetic profile will be established, further guiding its development as a novel anticancer therapeutic.

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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